Oral Analgesic Activity in the Mouse Hot-Plate Model: Isalmadol-Class Compounds vs. Tramadol
In the mouse hot-plate test (55°C±1°C, male Swiss mice, oral administration 1 h pre-test), compounds of the isalmadol patent class (RR,SS-2-hydroxybenzoate esters of the tramadol core) demonstrated analgesic activity up to 3.3-fold higher than tramadol at an equimolar dose of 80 µmol/kg p.o. [1]. Tramadol produced a 218% increment in response time, whereas representative class compounds (Example 1, Example 2) produced 710% and 724% increments, respectively [1]. Although direct data for the unsubstituted parent compound (isalmadol, R1=H) are not separately tabulated, isalmadol is encompassed within the general formula (I) for which the patent claims analgesic activity higher than tramadol [1].
| Evidence Dimension | Oral analgesic activity (% increment in response time) |
|---|---|
| Target Compound Data | Isalmadol class representative Example 1: 710% increment; Example 2: 724% increment at 80 µmol/kg p.o. |
| Comparator Or Baseline | Tramadol: 218% increment at 80 µmol/kg p.o. |
| Quantified Difference | 3.26-fold (Example 1 vs. Tramadol) to 3.32-fold (Example 2 vs. Tramadol) higher response time increment |
| Conditions | Hot-plate test, 55°C±1°C, male Swiss mice (20-25 g), oral administration 1 h pre-test, n≥6 per group; results expressed as % increment in jump latency |
Why This Matters
This directly addresses procurement decisions: if an experimental protocol requires oral analgesic activity exceeding tramadol's ceiling effect, isalmadol-class compounds offer a quantifiably superior alternative.
- [1] Mourelle Mancini M, De Ramon Amat E, Huguet Clotet J. US Patent 6,894,076 B2. Table 1: Analgesic Activity of the Products in the Hot Plate Test in Mice. Percent increment 80 µmol/kg p.o. response time: Tramadol 218; Example 1: 710; Example 2: 724; Example 3: 400; Example 4: 525; Example 5: 688; Example 6: 661; Example 7: 686. View Source
